molecular formula C7H3BrF3NO B567085 5-Bromo-3-(trifluoromethyl)picolinaldehyde CAS No. 1227489-83-9

5-Bromo-3-(trifluoromethyl)picolinaldehyde

Cat. No.: B567085
CAS No.: 1227489-83-9
M. Wt: 254.006
InChI Key: ORYNYDHLVBQOAJ-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C₇H₃BrF₃NO and a molecular weight of 254.004 g/mol It is a derivative of picolinaldehyde, featuring a bromine atom at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)picolinaldehyde typically involves the bromination of 3-(trifluoromethyl)picolinaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)picolinaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde
  • 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbaldehyde
  • 2-Pyridinecarboxaldehyde, 5-bromo-3-(trifluoromethyl)-

Uniqueness

5-Bromo-3-(trifluoromethyl)picolinaldehyde is unique due to the presence of both bromine and trifluoromethyl groups on the picolinaldehyde scaffold. This combination imparts distinct chemical properties, such as increased reactivity and specificity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYNYDHLVBQOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743618
Record name 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227489-83-9
Record name 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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